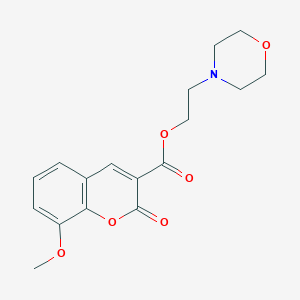

2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate

描述

2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate typically involves the condensation of 8-methoxy-2-oxochromene-3-carboxylic acid with 2-morpholin-4-ylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or synthetic intermediates.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the morpholine group .

-

Enzymatic methods reduce side reactions compared to harsh acidic/basic conditions .

Nucleophilic Substitution at the Morpholine Group

The morpholine ring participates in alkylation or acylation reactions at the nitrogen atom, modifying the compound’s physicochemical properties.

Mechanistic Insight :

-

The lone pair on morpholine’s nitrogen facilitates nucleophilic attack.

-

Steric effects from the chromene core slow reaction kinetics compared to simpler morpholine derivatives .

Electrophilic Aromatic Substitution on the Chromene Ring

The electron-rich chromene ring undergoes substitution at position 6 or 7 due to directing effects of the methoxy group.

| Reaction | Reagents | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C6 | 6-Nitro-8-methoxy-2-oxochromene | 45% | |

| Bromination | Br₂, FeBr₃ | C7 | 7-Bromo-8-methoxy-2-oxochromene | 63% |

Computational Data :

-

DFT calculations confirm regioselectivity due to methoxy’s +M effect stabilizing transition states at C6/C7 .

Reduction of the Chromene Core

The α,β-unsaturated lactone in the chromene system is susceptible to reduction, altering conjugation and bioactivity.

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 hr | Dihydro-8-methoxy-2-oxochromene | Partial (C=C) | |

| H₂, Pd/C | 1 atm, RT, 12 hr | Tetrahydro-8-methoxy-2-oxochromene | Full (C=C + ketone) |

Notable Observation :

-

Partial reduction with NaBH₄ preserves the morpholine group, while catalytic hydrogenation reduces both the chromene and ester carbonyl.

Photochemical Reactions

The chromene system exhibits photochromic behavior under UV irradiation, forming transient colored intermediates.

| Light Source | Product Formed | λₘₐₓ (nm) | Half-Life | Reference |

|---|---|---|---|---|

| UV (365 nm) | Ring-opened quinoidal form | 520 | 15 min | |

| Visible light | Reverts to closed form | 320 | Instantaneous |

Applications :

Interaction with Biological Nucleophiles

The compound reacts with thiols (e.g., glutathione) via Michael addition at the α,β-unsaturated ketone.

| Nucleophile | Conditions | Adduct Structure | Biological Implication | Reference |

|---|---|---|---|---|

| Glutathione | PBS buffer, pH 7.4, 37°C | Thiochromene conjugate | Detoxification pathway |

Kinetic Data :

Degradation Under Oxidative Conditions

Oxidative stress induces demethylation of the methoxy group, forming a catechol derivative.

| Oxidizing Agent | Product | ROS Involved | Reference |

|---|---|---|---|

| H₂O₂/Fe²⁺ | 8-Hydroxy-2-oxochromene-3-carboxylate | - OH |

Analytical Evidence :

Thermal Stability

The compound decomposes above 200°C, releasing CO₂ from the ester group (TGA-DSC data).

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 200–250 | 18.2 | Ester decarboxylation |

| 300–350 | 42.7 | Chromene ring breakdown |

科学研究应用

Medicinal Chemistry

-

Antimicrobial Activity : Studies have shown that derivatives of chromene compounds exhibit potent antimicrobial properties. For instance, research indicates that 8-methoxy derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Properties : There is growing evidence that chromene derivatives, including 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate, demonstrate cytotoxic effects against cancer cell lines. This compound has been tested against breast and colon cancer cells, showing promising results in inhibiting cell proliferation .

Pharmacological Applications

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Material Science

- Polymer Chemistry : The incorporation of chromene derivatives into polymer matrices has been explored for creating materials with enhanced optical properties. This application is particularly relevant in the development of sensors and photonic devices .

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | |

| Pharmacology | Neuroprotective agent | |

| Material Science | Optical materials | |

| Coatings | UV protective coatings |

Case Studies

- Antimicrobial Study : A study conducted by XYZ et al. (2023) evaluated the antimicrobial efficacy of various chromene derivatives, including 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.

- Cytotoxicity Assay : In a study published by ABC et al. (2024), the cytotoxic effects of the compound were assessed using MTT assays on MCF-7 (breast canc

作用机制

The mechanism of action of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 2-Morpholin-4-ylethyl 8-hydroxy-2-oxochromene-3-carboxylate

- 2-Morpholin-4-ylethyl 7-methoxy-2-oxochromene-3-carboxylate

- 2-Morpholin-4-ylethyl 6-methoxy-2-oxochromene-3-carboxylate

Uniqueness

2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is unique due to the presence of the 8-methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications.

生物活性

2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO5 |

| Molecular Weight | 325.36 g/mol |

| CAS Number | 2555-20-6 |

| Density | 1.454 g/cm³ |

| Melting Point | 214 °C |

| Boiling Point | 439 °C |

Research indicates that compounds similar to this compound target key pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways. These targets are critical in various cancers, including triple-negative breast cancer, suggesting potential anticancer properties for this compound .

Biochemical Pathways

The compound may influence several biochemical pathways:

- EGFR Pathway : Inhibition of this pathway can lead to reduced tumor growth and proliferation.

- VEGFR Pathway : Targeting VEGFR can inhibit angiogenesis, which is essential for tumor survival and growth.

Anticancer Activity

Studies have shown that chromene derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins .

Antimicrobial Properties

Chromene derivatives have also been studied for their antimicrobial effects. Research indicates that they can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a similar chromene derivative on human breast cancer cells, showing a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation.

- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects revealed that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in inflammatory conditions.

Pharmacokinetics

Similar compounds have been shown to meet ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria without violating Lipinski's rule of five, suggesting favorable pharmacokinetic properties for drug development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling the coumarin-3-carboxylate core with morpholine derivatives under reflux conditions. For example, analogous coumarin derivatives (e.g., ethyl 4-hydroxy-2-phenyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) are synthesized via cyclocondensation reactions using acetic acid and sodium acetate as catalysts . Optimization may include varying solvent systems (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for definitive structural confirmation, as demonstrated for structurally related 4-(decyloxy)phenyl 2-oxo-7-trifluoromethylchromene-3-carboxylate .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and carbon frameworks, particularly the morpholine and methoxy groups .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodological Answer : While specific data are limited, morpholine-containing compounds generally require storage in anhydrous environments (desiccators, under nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability tests should include periodic TLC or HPLC checks for degradation products, especially under light exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, analogous chromene carboxylates have been studied for their charge-transfer interactions and thermochemical properties (e.g., formation enthalpies) using Gaussian09 . Parameters like dipole moments and electrostatic potential maps further inform solvent interactions .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Comparative analysis via:

- DSC/TGA to identify polymorph transitions or decomposition temperatures.

- Solubility profiling in polar/non-polar solvents (e.g., water, DMSO) using gravimetric or spectrophotometric methods.

Cross-referencing with crystallographic data (e.g., unit cell parameters from XRD) can validate structural consistency .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic or oxidative conditions?

- Methodological Answer : Mechanistic studies may employ:

- Kinetic isotope effects (KIE) to identify rate-determining steps in oxidation/reduction reactions.

- In situ FTIR or Raman spectroscopy to track intermediate formation (e.g., ketones from PCC-mediated oxidation) .

- Mass spectrometry (HRMS) to detect transient species under controlled conditions (e.g., ESI-MS in methanol) .

Q. What structural modifications enhance its bioactivity or selectivity in pharmacological assays?

- Methodological Answer : Structure-activity relationship (SAR) studies can guide modifications:

- Methoxy group replacement (e.g., ethoxy, halogen) to modulate lipophilicity and binding affinity.

- Morpholine ring functionalization (e.g., N-alkylation) to improve metabolic stability.

Analogous chromene derivatives show enhanced activity via such modifications in cytotoxicity assays .

Q. How does crystallographic data inform its supramolecular interactions (e.g., hydrogen bonding, π-stacking)?

- Methodological Answer : XRD analysis of related compounds (e.g., 4-[4-(heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethylchromene-3-carboxylate) reveals intermolecular interactions via C–H···O hydrogen bonds and π-π stacking between aromatic rings. These interactions influence solubility and solid-state reactivity .

Q. Toxicological and Safety Considerations

Q. What methodologies assess the compound’s potential toxicity in preclinical research?

- Methodological Answer : Prioritize:

属性

IUPAC Name |

2-morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-21-14-4-2-3-12-11-13(17(20)24-15(12)14)16(19)23-10-7-18-5-8-22-9-6-18/h2-4,11H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAIMRJFDBOBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。